molecular formula C15H19N3O2S B11171188 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

Cat. No.: B11171188
M. Wt: 305.4 g/mol
InChI Key: VAXALLJWNMEFGY-UHFFFAOYSA-N
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Description

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors, such as thiosemicarbazides, with suitable reagents like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).

    Introduction of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the thiadiazole intermediate.

    Attachment of the 3-Methylbutanamide Group: The final step involves the acylation of the thiadiazole derivative with 3-methylbutanoyl chloride in the presence of a base like triethylamine (TEA) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiadiazole moieties, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, NaBH4, ethanol (EtOH)

    Substitution: Benzyl halides, thiadiazole intermediates, TEA

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiadiazole compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as cell division or signal transduction.

    Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide stands out due to its unique combination of a thiadiazole ring and a 3-methylbutanamide group, which imparts specific chemical and biological properties not commonly found in other similar compounds.

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

InChI

InChI=1S/C15H19N3O2S/c1-10(2)8-13(19)16-15-18-17-14(21-15)9-11-4-6-12(20-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,16,18,19)

InChI Key

VAXALLJWNMEFGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC

Origin of Product

United States

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